3-Chloro-4-fluoronitrobenzene
Overview
Description
3-Chloro-4-fluoronitrobenzene is an aromatic compound with the molecular formula C₆H₃ClFNO₂ and a molecular weight of 175.545. This compound is a colorless to pale yellow crystalline solid that is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
. The primary targets of this compound are not explicitly mentioned in the available resources. .
Mode of Action
It’s known that 2-chloro-1-fluoro-4-nitrobenzene, a synonym for 3-chloro-4-fluoronitrobenzene, undergoes reduction in the presence of mo(co)6 and 1,8-diazabicyclo[540]undec-7-ene (DBU) under microwave irradiation to yield a mixture of 3-chloro-4-fluoroaniline and 3-chloro-4-ethoxyaniline .
Biochemical Pathways
It’s known that nitrobenzene compounds can participate in various biochemical reactions and pathways, depending on their specific structures and functional groups .
Result of Action
It’s known that nitrobenzene compounds can have various effects at the molecular and cellular levels, depending on their specific structures and functional groups .
Action Environment
Factors such as temperature, ph, and the presence of other chemical substances can potentially influence the action of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-4-fluoronitrobenzene can be synthesized by chlorinating 4-fluoronitrobenzene in the presence of iodine or its compounds and iron or its compounds, or antimony or its compounds . Another method involves reacting 3,4-dichloronitrobenzene with an excess amount of potassium fluoride in a polar organic solvent at high temperatures .
Industrial Production Methods: The industrial production of this compound typically involves the chlorination of 4-fluoronitrobenzene using ferric chloride or iron powder as catalysts . This process, however, may produce a significant amount of by-products, such as dichloro-4-fluoronitrobenzenes .
Types of Reactions:
Reduction: this compound undergoes reduction reactions to form 3-chloro-4-fluoroaniline.
Substitution: The compound can also undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, platinum catalyst (1% Pt/C), temperature range of 50-100°C, and hydrogen pressure of 0.1-5 MPa.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed:
Reduction: 3-Chloro-4-fluoroaniline.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
3-Chloro-4-fluoronitrobenzene is used in the synthesis of various pharmaceuticals, including antibiotics like ciprofloxacin and norfloxacin . It is also an important intermediate in the production of agrochemicals, such as herbicides and fungicides . Additionally, it is used in the synthesis of dyes and other industrial chemicals .
Comparison with Similar Compounds
- 4-Chloro-2-fluoro-1-nitrobenzene
- 1-Fluoro-4-nitrobenzene
- 1-Fluoro-3-nitrobenzene
- 2,5-Difluoronitrobenzene
- 1-Chloro-4-fluorobenzene
Uniqueness: 3-Chloro-4-fluoronitrobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to other fluoronitrobenzenes. This makes it particularly valuable as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-chloro-1-fluoro-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHCXXYPSYMICK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049278 | |
Record name | 2-Chloro-1-fluoro-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350-30-1 | |
Record name | 3-Chloro-4-fluoronitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=350-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1-fluoro-4-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 350-30-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163894 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-1-fluoro-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1-fluoro-4-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.909 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLORO-1-FLUORO-4-NITROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H6U84X075 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 3-Chloro-4-fluoronitrobenzene in chemical synthesis?
A1: this compound serves as a versatile building block in organic synthesis. Its primary use lies in the preparation of various substituted aromatic compounds. For instance, it is a key starting material for synthesizing novel aromatic polyimides with enhanced thermal and mechanical properties. [] These polyimides find applications in high-performance materials due to their exceptional stability at elevated temperatures. Additionally, this compound acts as a precursor to 3-chloro-4-fluoroaniline, [, ] a valuable intermediate in producing pharmaceuticals and agrochemicals.
Q2: What is the preferred method for synthesizing this compound?
A2: A common synthesis route for this compound involves the halogen-exchange fluorination of 3,4-dichloronitrobenzene. [, ] This reaction typically employs a fluoride source and a catalyst, with microwave irradiation emerging as a promising technique to accelerate the reaction rate and improve yield. [, , ]
Q3: How does microwave irradiation enhance the synthesis of this compound?
A3: Microwave irradiation facilitates a rapid increase in reaction temperature, leading to a significant acceleration of the halogen-exchange fluorination reaction. [, ] Compared to conventional heating methods, microwave irradiation offers shorter reaction times, often reducing them from hours to minutes, while also enhancing product yield and selectivity. []
Q4: What role do catalysts play in the halogen-exchange fluorination of 3,4-dichloronitrobenzene?
A4: Catalysts are crucial for facilitating the halogen-exchange reaction and improving its efficiency. Various catalysts, including cetyltrimethylammonium bromide, [] polyethylene glycols, [] aluminum chloride (AlCl3), and antimony chloride (SbCl3) [] have demonstrated effectiveness in promoting the fluorination reaction. The choice of catalyst influences the reaction rate, yield, and selectivity.
Q5: Are there alternative methods for preparing this compound?
A5: Besides halogen-exchange fluorination, this compound can be obtained as a byproduct during the production of other fluorinated compounds. For instance, it is found in the rectification residues of 3,4-dichloronitrobenzene [] and 2,3,4-trifluoronitrobenzene. [] Utilizing these residues as starting materials offers a cost-effective and environmentally friendly approach to producing this compound.
Q6: How does the structure of this compound influence its reactivity?
A6: The presence of both chlorine and fluorine atoms on the benzene ring, along with the strongly electron-withdrawing nitro group, significantly influences the reactivity of this compound. This combination directs nucleophilic substitutions preferentially to the fluorine atom, leading to the formation of 3-chloro-4-piperazinylnitrobenzenes when reacted with piperazines. []
Q7: What analytical techniques are employed to characterize and quantify this compound?
A7: Gas chromatography coupled with mass spectrometry (GC/MS) is a widely used technique for analyzing this compound. [] This method allows for separating, identifying, and quantifying the compound in complex mixtures, even at trace levels.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.